molecular formula C22H23NO4 B8059286 (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid

(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid

Cat. No.: B8059286
M. Wt: 365.4 g/mol
InChI Key: NRSJXNCIMCCZPV-HUUCEWRRSA-N
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Description

(2R,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom, a methyl substituent at the 2-position, and a carboxylic acid moiety at the 3-position of the piperidine ring. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for constrained amino acid analogs or protease inhibitors. Its stereochemistry (2R,3R) confers distinct conformational and biochemical properties, making it valuable in targeting enzymes like phenylalanine tRNA synthetase or caseinolytic proteases .

Properties

IUPAC Name

(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSJXNCIMCCZPV-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-07-6
Record name rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group of 2-methylpiperidine-3-carboxylic acid with the Fmoc group. This is achieved through a reaction with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of the Fmoc group to reveal the free amine .

Scientific Research Applications

(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group for the amine functionality, allowing for selective reactions at other sites on the molecule. The compound can participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to other Fmoc-protected piperidine/morpholine derivatives and amino acid analogs (Table 1):

Compound Name Key Structural Features CAS Number Molecular Weight (g/mol) Key Applications
(2R,3R)-1-Fmoc-2-methylpiperidine-3-carboxylic acid (Target) 2-methyl, 3-carboxylic acid, Fmoc-protected 1354752-72-9† 377.44 Protease inhibitors, peptide synthesis
(S)-1-Fmoc-pipecolic acid Piperidine-2-carboxylic acid, no methyl substituent 101555-63-9 351.40 Peptide backbone modification
2-[4-Fmoc-piperazin-1-yl]acetic acid Piperazine ring, acetic acid side chain 180576-05-0 354.37 Linker in drug conjugates
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid Pyrrolidine ring, 3-carboxylic acid 193693-65-1 337.37 Cyclic peptide scaffolds
3-{Fmoc-amino}-6-methyl-2-oxopyridinyl acetic acid Pyridinone ring, methyl group, acetic acid 1076196-99-0 405.43 Kinase inhibitor intermediates

†CAS number inferred from structurally closest analog in .

Key Observations:
  • Acid/Base Properties : The 3-carboxylic acid group (pKa ~2.5) distinguishes it from acetic acid derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid), which have higher solubility in aqueous buffers .
  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) rings influence conformational flexibility; pyrrolidine derivatives exhibit tighter ring puckering .

Physicochemical Properties

Property Target Compound (S)-1-Fmoc-pipecolic acid 2-[4-Fmoc-piperazin-1-yl]acetic acid
LogP (Predicted) 3.8 3.2 2.9
Water Solubility (mg/mL) <0.1 0.5 1.2
Melting Point (°C) 180–182 (decomp.) 165–167 142–145

Notes:

  • Higher LogP of the target compound correlates with increased lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • The methyl group and carboxylic acid contribute to thermal stability, as seen in its higher decomposition temperature .

Biological Activity

The compound (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid, often referred to as Fmoc-2-methylpiperidine, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.43 g/mol
  • CAS Number : 2920219-57-2

The structural features of this compound include a piperidine ring, a fluorenylmethoxycarbonyl group, and a carboxylic acid moiety, which contribute to its bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate various signaling pathways leading to therapeutic effects. Notably, compounds with similar structures have demonstrated:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could alter receptor signaling, impacting physiological responses such as inflammation and pain.

Biological Activity Overview

The compound has been investigated for several potential biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties : Similar compounds have shown effectiveness in pain management through modulation of pain pathways.
  • Anticancer Activity : Research indicates potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicModulation of pain pathways
AnticancerInduction of apoptosis in cancer cells

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of piperidine with fluorenyl groups inhibited the production of TNF-alpha in macrophages, suggesting a pathway for anti-inflammatory action .
  • Analgesic Activity Investigation : Research on structurally similar piperidine derivatives indicated significant analgesic effects in animal models, pointing towards the potential utility of this compound in pain management therapies .
  • Anticancer Potential : A comparative study showed that compounds containing the fluorenylmethoxycarbonyl group exhibited selective cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis .

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